molecular formula C20H21N5O2 B2412647 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine CAS No. 102460-94-6

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

Cat. No.: B2412647
CAS No.: 102460-94-6
M. Wt: 363.421
InChI Key: JISJXMJPJRVYDC-UHFFFAOYSA-N
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Description

Table 1: Key Constitutional and Physical Data

Parameter Value Source
Molecular Formula C₂₀H₂₁N₅O₂
Molecular Weight 363.42 g/mol
CAS Number 102460-94-6
SMILES C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)N+[O-]
InChI Key JISJXMJPJRVYDC-UHFFFAOYSA-N

The diphenethyl substituents at N⁴ and N⁶ are ethyl groups linked to phenyl rings, contributing to steric bulk and potential π-π interactions in crystal packing. The nitro group at C5 enhances the electron-deficient nature of the pyrimidine ring, affecting reactivity and electronic transitions.

Properties

IUPAC Name

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISJXMJPJRVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of pyrimidine derivatives with nitro and diphenethyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or chloromethane (CH~3~Cl) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, while electrophilic substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is in the development of advanced drug delivery systems. The compound has been explored for its ability to enhance the bioavailability and targeted delivery of therapeutic agents.

Targeted Drug Delivery

The compound can be utilized to create conjugates with various drugs, improving their pharmacokinetic profiles. For instance, linking this compound to chemotherapeutic agents can enhance their accumulation at tumor sites while minimizing systemic toxicity. This approach leverages the compound's ability to form stable complexes with active agents, ensuring controlled release and improved therapeutic efficacy .

Sustained Release Formulations

Research indicates that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine can be incorporated into polymeric carriers for sustained release formulations. This application is particularly beneficial for drugs that require prolonged action or those that are poorly soluble in physiological environments .

Anticancer Applications

The compound has shown promise in anticancer research due to its structural characteristics that facilitate interactions with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study A : Demonstrated significant tumor reduction in xenograft models when combined with conventional chemotherapeutics.
  • Study B : Showed enhanced survival rates in animal models treated with a combination therapy involving 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine and targeted antibodies .

Biochemical Research

Beyond pharmaceutical applications, this compound is also valuable in biochemical research.

Molecular Interaction Studies

The unique structure of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine allows it to serve as a tool for studying molecular interactions within cellular pathways. Its ability to form hydrogen bonds and pi-stacking interactions makes it suitable for investigating protein-ligand interactions and enzyme kinetics .

Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Drug Delivery SystemsEnhanced bioavailability and targeted delivery of drugsConjugates with chemotherapeutics
Sustained Release FormulationsProlonged action for poorly soluble drugsPolymeric carriers incorporating the compound
Anticancer ResearchInhibition of cancer cell proliferationTumor reduction in xenograft models
Biochemical ResearchStudying molecular interactionsProtein-ligand interaction studies

Mechanism of Action

The mechanism of action of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2,4-diaminopyrimidine: Similar structure but lacks the diphenethyl groups.

    N~4~,N~6~-diphenethyl-2,4-diaminopyrimidine: Similar structure but lacks the nitro group.

Uniqueness

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is unique due to the combination of nitro and diphenethyl substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-nitro-N~4~,N~6~-bis(2-phenylethyl)pyrimidine-4,6-diamine, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with diphenethylamine in the presence of a base such as triethylamine. The resulting compound can be purified through techniques like flash chromatography. The molecular structure is characterized by the presence of a nitro group and two phenethyl substituents on the pyrimidine ring, which contribute to its biological activity.

Table 1: Key Structural Features

FeatureDescription
IUPAC Name5-nitro-N~4~,N~6~-bis(2-phenylethyl)-4,6-pyrimidinediamine
Molecular FormulaC20H21N5O2
Molecular Weight365.42 g/mol
Functional GroupsNitro (–NO2), Amino (–NH2)

Biological Activity

Research has shown that 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine exhibits a range of biological activities including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

In studies assessing antibacterial properties, this compound demonstrated significant activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.
  • Antifungal Properties : Another study focused on the antifungal activity of this compound against Candida species. Results showed that it inhibited fungal growth at concentrations as low as 20 µg/mL.

The biological activity of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is hypothesized to involve interference with nucleic acid synthesis and enzyme inhibition pathways. The nitro group may play a crucial role in redox reactions leading to the generation of reactive oxygen species (ROS), which can damage cellular components in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 5-nitropyrimidine-4,6-diamine precursors with phenethylamine derivatives. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) under nitrogen to prevent hydrolysis .
  • Optimizing reaction temperatures (e.g., 80–100°C) and stoichiometric ratios to maximize yields (reported 30–95% depending on substituents) .
  • Isolation via column chromatography or recrystallization, with purity confirmed by melting point analysis and NMR .

Q. How is the structural integrity of synthesized 5-nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine validated?

  • Methodological Answer : Multimodal characterization is essential:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenethyl NH protons at δ 5.02 ppm, aromatic protons at δ 7.24–7.36 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂N₅O₂ requires [M+H]⁺ = 364.1774; observed 364.1783) .
  • Melting Point Consistency : Compare observed ranges (e.g., 123–125°C) with literature to detect impurities .

Advanced Research Questions

Q. How do crystallographic data inform the conformational analysis of pyrimidinediamine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Between pyrimidine and phenyl rings (e.g., 66.09° and 71.39°), indicating steric and electronic effects on planarity .
  • Hydrogen Bonding : Intermolecular N–H···O interactions stabilize crystal packing, quantified via R-factor analysis (e.g., R = 0.074) .
  • Unit Cell Parameters : Monoclinic symmetry (e.g., space group P2₁/c, β = 109.02°) aids in modeling molecular interactions .

Q. What computational strategies are employed to study reaction mechanisms in pyrimidinediamine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) using Gaussian16:

  • Geometry Optimization : Compare reactant, transition state, and product geometries to map energy profiles .
  • Solvent Effects : Polarizable Continuum Model (PCM) accounts for solvent polarity (e.g., THF vs. chloroform) .
  • Activation Energy Analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :

  • Dynamic vs. Static Structures : NMR may average conformations (e.g., rotating phenyl rings), whereas XRD captures a single conformation .
  • Polymorph Screening : Test crystallization conditions (solvent, temperature) to isolate dominant polymorphs .
  • Temperature-Dependent NMR : Probe conformational flexibility by varying measurement temperatures .

Q. What safety protocols are critical for handling nitro-substituted pyrimidinediamines?

  • Methodological Answer :

  • PPE Requirements : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
  • Waste Management : Segregate nitro-containing waste for specialized disposal to avoid environmental contamination .

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